molecular formula C19H19N7OS2 B11035261 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11035261
M. Wt: 425.5 g/mol
InChI Key: XCAXHTZYEUAAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a novel, synthetically designed small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. EGFR is a well-characterized driver in numerous cancers , and this compound is engineered to potentially overcome resistance mutations, such as T790M, that arise with first-generation therapies. Its molecular structure integrates a 4,6,7-trimethylquinazoline pharmacophore, a motif known for high-affinity binding to the ATP site of EGFR, linked to a pyrimidin-one scaffold that can enhance selectivity and pharmacokinetic properties . The inclusion of the 5-methyl-1,3,4-thiadiazole sulfanyl moiety may contribute to improved solubility and metabolic stability. Primary research applications for this compound include the investigation of oncogenic signaling pathways, the study of acquired resistance mechanisms in non-small cell lung cancer (NSCLC) and other solid tumors, and its evaluation as a lead compound in the development of next-generation targeted anticancer agents. Researchers can utilize this inhibitor to probe EGFR-dependent signal transduction cascades, including MAPK/ERK and PI3K/AKT, to better understand tumor proliferation and survival.

Properties

Molecular Formula

C19H19N7OS2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N7OS2/c1-9-5-14-11(3)20-17(22-15(14)6-10(9)2)24-18-21-13(7-16(27)23-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27)

InChI Key

XCAXHTZYEUAAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Thiadiazole Ring

  • Reagents : Thiosemicarbazide and aromatic carboxylic acid derivatives (e.g., 5-methyl-substituted precursors) are reacted in the presence of phosphorus oxychloride (POCl₃) .

  • Conditions : The mixture is heated at 80–90°C for 1–2 hours, followed by basification with NaOH and recrystallization.

  • Yield : ~70–80% under optimized conditions.

Step 2: Functionalization via Nucleophilic Substitution

To introduce the sulfanyl-methyl group , 5-methyl-1,3,4-thiadiazole-2-thiol derivatives undergo alkylation:

  • Reagents : Haloalkanes (e.g., bromoacetyl chloride) or methyl iodide in the presence of a base (e.g., KOH).

  • Conditions : Reactions are conducted in polar aprotic solvents (e.g., THF or DMF) at 0–5°C to minimize side reactions.

Reaction Parameter Optimal Condition Reference
BaseKOH (1.2 equiv.)
SolventTHF or DMF
Temperature0–5°C

Synthesis of 4,6,7-Trimethylquinazolin-2-amine

The quinazoline moiety is synthesized via cyclization and methylation steps:

Step 1: Quinazoline Core Formation

  • Reagents : 2-Aminobenzaldehyde derivatives and carbonitrile precursors react under acidic conditions.

  • Conditions : Cyclization in POCl₃ or PPA (polyphosphoric acid) at 100–150°C .

Step 2: Methylation

  • Reagents : Dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaHCO₃).

  • Conditions : Reactions proceed in DMF at 60–80°C for 2–3 hours.

Methylation Stage Reagents Yield Reference
4-PositionCH₃I, NaHCO₃85%
6-Position(CH₃)₂SO₄, K₂CO₃78%
7-PositionCH₃I, K₂CO₃75%

Pyrimidin-4(3H)-one Core Synthesis

The pyrimidinone scaffold is typically prepared via condensation reactions:

Step 1: Ketone Intermediate

  • Reagents : γ-Ketoester derivatives (e.g., ethyl acetoacetate) and urea.

  • Conditions : Cyclization in HCl or H₂SO₄ at reflux for 4–6 hours.

Step 2: Amination

  • Reagents : 4,6,7-Trimethylquinazolin-2-amine reacts with the pyrimidinone core in the presence of DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

  • Conditions : Reactions occur in DCM or DMF at rt–40°C for 12–24 hours.

Coupling Parameter Optimal Condition Reference
Coupling AgentDCC/HOBt
SolventDCM
Temperature0°C → rt

Final Assembly: Sulfanyl-Methyl and Amino Group Coupling

The final compound is synthesized via two key coupling reactions:

Step 1: Thiadiazole-Pyrimidinone Coupling

  • Reagents : 5-Methyl-1,3,4-thiadiazole-2-thiol and pyrimidinone derivatives react in the presence of K₂CO₃ .

  • Conditions : Reactions proceed in DMF at 60–80°C for 4–6 hours.

Step 2: Quinazoline-Pyrimidinone Coupling

  • Reagents : 4,6,7-Trimethylquinazolin-2-amine reacts with the pyrimidinone intermediate.

  • Conditions : Catalyzed by HATU or EDC in DMF at rt for 8–12 hours.

Coupling Stage Reagents Yield Reference
ThiadiazoleK₂CO₃, DMF65%
QuinazolineHATU, DIPEA70%

Purification and Characterization

  • Purification : Column chromatography (silica gel, 60–120 mesh) using hexane/ethyl acetate (3:2).

  • Characterization :

    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups), δ 3.5–4.0 ppm (sulfanyl-methyl), δ 7.0–8.5 ppm (aromatic protons).

    • Mass Spectrometry : Molecular ion peak at m/z 425.5 (C₁₉H₁₉N₇OS₂).

Challenges and Optimization

  • Side Reactions : Competing alkylation or oxidation during thiadiazole functionalization.

  • Yield Enhancement : Solvent polarity (e.g., DMF vs. THF) and base stoichiometry critically influence coupling efficiencies.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Reference
POCl₃ Cyclization High thiadiazole yieldHarsh conditions, byproduct formation
HATU-Mediated Coupling Mild conditions, high purityExpensive reagents
KOH Alkylation Cost-effective, scalableLow solubility of intermediates

Chemical Reactions Analysis

Types of Reactions

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), suitable solvents (e.g., dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine or quinazoline rings .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases and cancer .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it possesses antifungal activity and could be a candidate for developing new antifungal agents .

Agricultural Applications

Due to its unique structure, the compound may also serve as a novel pesticide or herbicide. The presence of thiadiazole moieties is known to enhance the biological activity against plant pathogens.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of cell proliferation in specific cancer cell lines.
AntifungalEffective against Candida species with minimal cytotoxicity to human cells.
AgriculturalShowed potential as a fungicide in vitro against common agricultural pathogens.

Mechanism of Action

The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Quinazoline-Modified Analogues

A closely related compound, 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (), differs from the target compound by substituting the 4,6,7-trimethylquinazoline group with a 6-ethoxy-4-methylquinazoline moiety. Such modifications may influence binding affinity to kinase targets, as quinazoline derivatives often interact with ATP-binding pockets .

Core Heterocycle Variants

The compound 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () shares the thiadiazole-sulfanylmethyl substituent but replaces the pyrimidin-4(3H)-one core with a triazolo[1,5-a]pyrimidin-7(4H)-one scaffold. The triazole ring introduces additional hydrogen-bonding capacity, which could enhance interactions with biological targets. However, the phenyl group at position 2 (vs.

Pyrimidinone Derivatives with Diverse Substituents

Compounds such as 4i and 4j () incorporate coumarin and tetrazolyl substituents on a pyrimidin-2(1H)-one core. While these lack the quinazoline and thiadiazole groups of the target compound, their coumarin moieties confer fluorescence properties, suggesting divergent applications in imaging or anticoagulant therapy. The tetrazolyl group, known for metabolic stability, contrasts with the target’s thiadiazole-sulfanylmethyl group, which may improve redox activity .

Physicochemical and Pharmacokinetic Properties

Compound Name/Structure Core Structure Substituents Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)* Reference
Target Compound Pyrimidin-4(3H)-one 6-[(5-methyl-thiadiazolyl)sulfanylmethyl], 2-[(4,6,7-trimethylquinazolinyl)amino] 424.5 3.2 <0.1 (predicted)
Compound (6-ethoxy analogue) Pyrimidin-4(3H)-one 6-[(5-methyl-thiadiazolyl)sulfanylmethyl], 2-[(6-ethoxy-4-methylquinazolinyl)amino] ~451.5 3.8 <0.1 (predicted)
Compound Triazolo[1,5-a]pyrimidin-7(4H)-one 5-[(5-methyl-thiadiazolyl)sulfanylmethyl], 2-phenyl 356.4 2.9 0.5 (predicted)
Kang et al. (2021) Trisubstituted Pyrimidine Pyrimidine Varied (e.g., CF3, cyclopropyl) ~350–400 2.5–4.0 Variable

*Predicted using computational tools (e.g., SwissADME).

Key Observations:

  • The 6-ethoxy analogue () exhibits increased LogP (3.8), aligning with its enhanced lipophilicity due to the ethoxy group.

Biological Activity

The compound 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex heterocyclic molecule that incorporates both thiadiazole and pyrimidine scaffolds. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Anticancer Activity

  • Cytotoxic Properties : Compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance:
    • A study reported that derivatives of 1,3,4-thiadiazole exhibited IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .
    • Specifically, the compound 41a , which shares structural similarities with our compound of interest, demonstrated potent activity against MCF-7 and A549 cell lines with IC50 values of 0.28 and 0.52 μg/mL respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, a critical process for cancer cell division. Molecular docking studies have suggested that these compounds bind effectively to tubulin .

Antimicrobial Activity

  • Broad Spectrum : The 1,3,4-thiadiazole derivatives have been noted for their antimicrobial properties against a variety of pathogens:
    • Compounds with similar structures have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species .
    • Notably, some derivatives exhibited MIC values as low as 1–5 μg/mL against these strains .
  • Case Studies : In a specific study involving 2-amino-1,3,4-thiadiazole derivatives, several compounds demonstrated significant antibacterial effects with zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli .

Anti-inflammatory and Other Activities

  • Anti-inflammatory Effects : Some thiadiazole derivatives have been evaluated for their anti-inflammatory potential. For example, compounds were found to inhibit pro-inflammatory cytokines in vitro .
  • Additional Activities : Beyond anticancer and antimicrobial effects, the compound's structure suggests potential activities in:
    • Anticonvulsant
    • Antihypertensive
    • Antioxidant domains .

Summary of Biological Activities

Activity TypeCompound ExampleCell Line/PathogenIC50/MIC Values
AnticancerCompound 41aMCF-70.28 μg/mL
Compound 41aA5490.52 μg/mL
AntimicrobialThiadiazole DerivativeS. aureusMIC = 1–5 μg/mL
Thiadiazole DerivativeE. coliMIC = 500 μg/disk
Anti-inflammatoryVariousIn vitro (cytokines)Not specified

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyrimidin-4(3H)-one core. Key steps include:

  • Thiadiazole coupling : Reacting 5-methyl-1,3,4-thiadiazole-2-thiol with a methylene-containing intermediate under basic conditions (e.g., potassium carbonate in DMF) to introduce the sulfanyl-methyl group .
  • Quinazoline-amine conjugation : Using nucleophilic aromatic substitution (SNAr) to attach the 4,6,7-trimethylquinazolin-2-amine moiety to the pyrimidine ring. Elevated temperatures (~80–100°C) and polar aprotic solvents (e.g., DMSO) are critical for high yields .
  • Purity optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography or recrystallization .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .
  • NMR spectroscopy : Confirm regiochemistry via 1H/13C NMR (e.g., thiadiazole proton signals at δ 8.2–8.5 ppm; quinazoline methyl groups at δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C19H19N7OS2; calc. 425.5 g/mol) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based kinase inhibitors. Use fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion), given the thiadiazole moiety’s known bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified thiadiazole (e.g., 5-ethyl or 5-fluoro) or quinazoline (e.g., 4-ethoxy) groups to assess impact on potency .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Data analysis : Apply multivariate statistical models (e.g., partial least squares regression) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What strategies mitigate discrepancies in bioactivity data across studies?

  • Experimental controls : Include reference compounds (e.g., gefitinib for kinase assays) to normalize inter-lab variability .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG-400) to ensure consistent dissolution in biological assays .
  • Meta-analysis : Compare datasets from analogous compounds (e.g., 2-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol) to identify trends in bioactivity .

Q. How can environmental stability and degradation pathways be studied?

  • Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation products via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and monitor decomposition kinetics using HPLC .
  • Ecotoxicity screening : Use Daphnia magna or algal growth inhibition tests to assess environmental risk .

Methodological Considerations

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : SwissADME or pkCSM to estimate logP (target ~3.5), CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolism simulation : Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., sulfoxide formation at the thiadiazole sulfur) .

Q. How to design multi-target inhibition studies given the compound’s structural complexity?

  • Target prioritization : Use STRING database to map kinase signaling networks and identify synergistic targets (e.g., EGFR/PI3K pathways) .
  • Polypharmacology assays : Employ thermal shift assays (TSA) to quantify binding to off-target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.